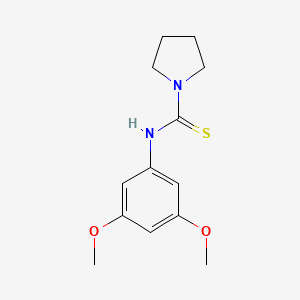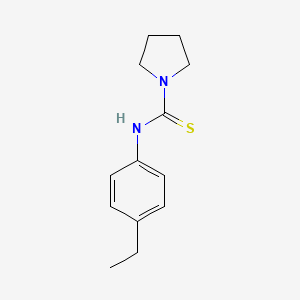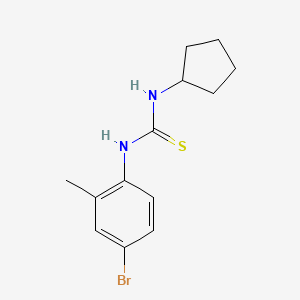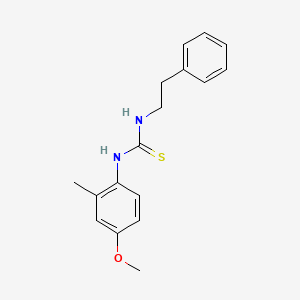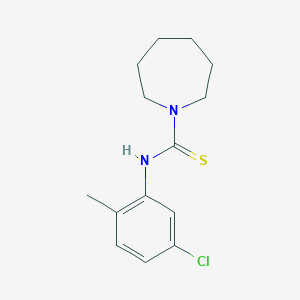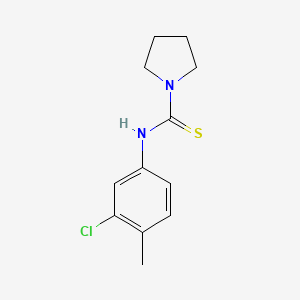
N-(3-chloro-4-methylphenyl)-1-pyrrolidinecarbothioamide
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-1-pyrrolidinecarbothioamide is a chemical compound that may be involved in various chemical reactions and possess specific physical and chemical properties. The synthesis, molecular structure, chemical reactions, and properties of similar compounds have been studied to understand their potential applications and interactions.
Synthesis Analysis
The synthesis of related compounds involves the interaction of N-aryl cyanothioacetamide derivatives with electrophilic reagents to obtain novel compounds like 3-cyano-2(1H)-pyridinethiones, chromene-3-carbothioamide, and chromeno[3,4-c]pyridines, which are evaluated for antimicrobial and antifungal activities (Salem et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds can be elucidated through techniques like single-crystal X-ray diffraction analysis. For example, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was studied to determine its crystal structure, revealing significant intermolecular hydrogen bonds that stabilize the crystal structure (Xue Si, 2009).
Chemical Reactions and Properties
N-phenyl-2-pyridinecarbothioamides were synthesized and evaluated for their potential as gastric mucosal protectants, showing promising results without antisecretory activity, indicating a novel approach for treating ulcers (Kinney et al., 1990).
Physical Properties Analysis
The synthesis and spectroscopic investigations of coordination compounds with N-(pyridine-2-yl)morpholine-4-carbothioamide provide insights into their physical properties, such as crystal structure and spectral characteristics, which help in understanding their stability and potential applications (Bon et al., 2007).
Chemical Properties Analysis
Compounds like 3-(4-chlorophenyl)-5-[4-(propane-2-yl)phenyl]4,5-dihydro-1H-pyrazole-1-carbothioamide were studied for their antimicrobial potential and molecular docking analysis, indicating that certain functional groups are crucial for their biological activity. These studies contribute to our understanding of the chemical properties and potential uses of these compounds in various applications (Sivakumar et al., 2020).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c1-9-4-5-10(8-11(9)13)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRURDKHDSUGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333580 | |
| Record name | N-(3-chloro-4-methylphenyl)pyrrolidine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-methylphenyl)pyrrolidine-1-carbothioamide | |
CAS RN |
482601-70-7 | |
| Record name | N-(3-chloro-4-methylphenyl)pyrrolidine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)


